molecular formula C10H9NO2S B027921 Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate CAS No. 111043-08-4

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate

Cat. No. B027921
M. Wt: 207.25 g/mol
InChI Key: KFXGWCKBBSUSCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate derivatives involves sophisticated chemical processes, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. These methods facilitate the creation of novel functionalized compounds by coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids or boronate salts under palladium catalysis (Silva et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within the methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate series is complex and has been elucidated using techniques such as X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule, revealing the intricacies of its three-dimensional structure (Çolak et al., 2021).

Chemical Reactions and Properties

Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), which is a pivotal step in synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines. This process is critical for modifying the compound's structure to achieve desired properties and functionalities (Begouin et al., 2013).

Scientific Research Applications

Synthesis Approaches:

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is synthesized targeting anti-inflammatory agents. The molecule is structured based on its structurally related molecule with reported anti-inflammatory activity, hinting at its potential use in medicinal chemistry (Moloney, 2001).
  • Methyl 3-azidothieno[2,3-b]pyridine carboxylates are synthesized through azotization of methyl 3-aminothieno[2,3-b]pyridine, followed by treatment with sodium azide. This synthesis is part of a research process exploring the Huisgen 1,3-dipolar cycloaddition for creating methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni et al., 2014).

Catalytic Processes and Derivative Synthesis:

  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates are used in palladium-catalyzed couplings and intramolecular cyclizations to obtain di(hetero)arylamines and tetracyclic compounds. This process is significant in the synthesis of complex molecules and potentially bioactive compounds (Calhelha & Queiroz, 2010).

Biological Activities and Applications

Antitumor Activity:

  • Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates demonstrate antitumoral potential in triple negative breast cancer (TNBC) cell lines. The compounds were synthesized and their effects on cell viability, proliferation, and cell cycle profile were evaluated, indicating their potential as antitumor agents (Silva et al., 2021).

Photophysical Studies:

  • Fluorescence studies of 6-(hetero)arylthieno[3,2-b]pyridine derivatives indicate their potential as antitumor compounds. These studies in different solvents and lipid membranes provide valuable insights into the behavior of these molecules in various environments, aiding in the understanding of their potential therapeutic applications (Carvalho et al., 2013).

Future Directions

The future directions for research on “Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal and agricultural chemistry .

properties

IUPAC Name

methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-7-3-4-11-5-8(7)14-9(6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXGWCKBBSUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549611
Record name Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate

CAS RN

111043-08-4
Record name Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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